[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid is a complex organic compound with significant relevance in pharmaceutical chemistry. It is known for its structural similarity to various bioactive molecules, particularly those involved in glucose regulation. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.
The compound can be classified as an aromatic carboxylic acid due to the presence of a phenyl group and a carboxylic acid functional group. Its chemical structure includes an ethoxy group and a keto group, which contribute to its reactivity and potential biological activity. The compound is often used as an impurity reference material in pharmaceutical testing, especially in the context of blood glucose regulators like repaglinide, which is used for managing type 2 diabetes .
The synthesis of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid typically involves several steps, including:
These methods require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.
The molecular formula of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid is , with a molecular weight of 252.26 g/mol. The compound features a phenyl ring substituted with an ethoxy group and a carboxylic acid functional group.
Key structural details include:
CCOC(=O)c1ccc(CC(=O)O)cc1OCC
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
This structure indicates that the compound contains both hydrophilic (carboxylic acid) and hydrophobic (phenyl and ethoxy groups) regions, which may influence its solubility and interaction with biological membranes.
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The physical properties of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid include:
Chemical properties include:
These properties are crucial for practical applications in laboratory settings and pharmaceutical formulations.
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid has several applications in scientific research:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: